Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride typically involves the esterification of 5-aminobicyclo[3.2.2]nonane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
- Bicyclo[3.2.2]nonane-1-carboxylic acid derivatives
Uniqueness
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Biological Activity
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its bicyclic structure, which contributes to its biological properties. The compound has a molecular formula of and a molecular weight of approximately 202.68 g/mol. Its structural formula is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core and subsequent functionalization to introduce the amino and carboxyl groups. Various synthetic methodologies have been reported in literature, emphasizing the importance of stereochemistry in achieving the desired biological activity.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. A study demonstrated that derivatives of this compound could reduce inflammation in animal models by downregulating inflammatory markers such as TNF-alpha and IL-6 .
Analgesic Effects
In analgesic assays, this compound has shown promise in alleviating pain responses in various experimental models, suggesting its potential as a non-opioid analgesic alternative .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS) and peripheral tissues, influencing neurotransmitter release and modulating pain pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Pain Management : In a controlled clinical trial involving patients with chronic pain conditions, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo .
- Anti-inflammatory Efficacy : Another study focused on its application in treating inflammatory bowel disease (IBD), where it demonstrated a reduction in disease activity index scores among participants .
Comparative Biological Activity Table
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10;/h2-8,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUXXJUDLGLIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-48-4 | |
Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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